2-(4-methoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzimidazole
Description
2-(4-methoxyphenyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Properties
Molecular Formula |
C25H20N2O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-(naphthalen-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C25H20N2O/c1-28-21-15-13-19(14-16-21)25-26-23-11-4-5-12-24(23)27(25)17-20-9-6-8-18-7-2-3-10-22(18)20/h2-16H,17H2,1H3 |
InChI Key |
HAYXKMPNFDMDCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 1-naphthylmethylamine.
Condensation Reaction: These starting materials undergo a condensation reaction to form an imine intermediate.
Cyclization: The imine intermediate is then cyclized under acidic conditions to form the benzodiazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification Systems: Using automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of various substituted benzodiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(4-methoxyphenyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-1,3-benzodiazole: Lacks the methoxy and naphthyl groups.
2-(4-chlorophenyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole: Contains a chlorine atom instead of a methoxy group.
2-(4-methoxyphenyl)-1H-1,3-benzodiazole: Lacks the naphthylmethyl group.
Uniqueness
2-(4-methoxyphenyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole is unique due to the presence of both the methoxyphenyl and naphthylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
